Cas no 88-18-6 (2-tert-Butylphenol)

2-tert-Butylphenol structure
2-tert-Butylphenol structure
Productnaam:2-tert-Butylphenol
CAS-nummer:88-18-6
MF:C10H14O
MW:150.217563152313
MDL:MFCD00002223
CID:34457
PubChem ID:6923

2-tert-Butylphenol Chemische en fysische eigenschappen

Naam en identificatie

    • 2-tert-Butyl-1-hydroxybenzene
    • Butylphenol
    • O-TERT-BUTYL-PHENOL
    • 2-tert-Butylphenol
    • 2-tert-Butylphenolneat
    • 2-t-BuC6H4OH
    • 2-t-Butylphenol
    • 2-tert-Butyl phen01
    • o-reft-Butyl phenol
    • ortho-tert-butylphenol
    • OTBP
    • O-T-BUTYLPHENOL
    • o-tert-butyl-pheno
    • o-tert-butylphenol
    • Phenol,o-tert-butyl- (8CI)
    • 2-(1,1-Dimethylethyl)phenol
    • 2-(1,1-Dimethylethyl)phenol (ACI)
    • Phenol, o-tert-butyl- (8CI)
    • MDL: MFCD00002223
    • Inchi: 1S/C10H14O/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3
    • InChI-sleutel: WJQOZHYUIDYNHM-UHFFFAOYSA-N
    • LACHT: OC1C(C(C)(C)C)=CC=CC=1
    • BRN: 1907120

Berekende eigenschappen

  • Exacte massa: 150.10400
  • Monoisotopische massa: 150.104465
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 1
  • Complexiteit: 123
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: 3
  • Topologisch pooloppervlak: 20.2
  • XLogP3: nothing
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • Kleur/vorm: Colorless or yellowish liquid
  • Dichtheid: 0.978 g/mL at 25 °C(lit.)
  • Smeltpunt: −7 °C (lit.)
  • Kookpunt: 221°C(lit.)
  • Vlampunt: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Brekindex: n20/D 1.523(lit.)
  • Oplosbaarheid: 0.97g/l soluble
  • Waterverdelingscoëfficiënt: 0.23 g/100 mL (20 ºC)
  • PSA: 20.23000
  • LogboekP: 2.68970
  • pka: 10.62(at 25℃)
  • Oplosbaarheid: Soluble in ethanol and diethyl ether.
  • Dampfdruk: 0.05 mmHg ( 20 °C)

2-tert-Butylphenol Beveiligingsinformatie

  • Symbool: GHS05 GHS06 GHS09
  • Prompt:dangerous
  • Signaalwoord:Danger
  • Gevaarverklaring: H302,H311,H314,H330,H400
  • Waarschuwingsverklaring: P260,P273,P280,P284,P305+P351+P338,P310
  • Vervoersnummer gevaarlijk materiaal:UN 2922 8/PG 2
  • WGK Duitsland:2
  • Code gevarencategorie: 21/22-23-34
  • Veiligheidsinstructies: S26-S36/37/39-S45-S61
  • RTECS:SJ8921000
  • Identificatie van gevaarlijk materiaal: T N
  • Gevaarklasse:8
  • PackingGroup:III
  • Opslagvoorwaarde:Store in a cool, dry place. Keep the container closed and away from corrosive substances when not in use.
  • Risicozinnen:R22; R23; R34; R51/53
  • TSCA:Yes
  • Verpakkingsgroep:III

2-tert-Butylphenol Douanegegevens

  • HS-CODE:29071900
  • Douanegegevens:

    China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-tert-Butylphenol Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-20955-0.1g
2-tert-butylphenol
88-18-6 95.0%
0.1g
$19.0 2025-03-21
TRC
B701375-250g
2-tert-Butylphenol
88-18-6
250g
$ 92.00 2023-04-18
abcr
AB171828-2 kg
2-tert-Butylphenol, 99%; .
88-18-6 99%
2kg
€100.40 2023-05-07
Enamine
EN300-20955-0.05g
2-tert-butylphenol
88-18-6 95.0%
0.05g
$19.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B0734-25ml
2-tert-Butylphenol
88-18-6 97.0%(GC)
25ml
¥120.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BG951-100ml
2-tert-Butylphenol
88-18-6 98%
100ml
¥39.0 2022-05-30
TRC
B701375-100g
2-tert-Butylphenol
88-18-6
100g
$ 65.00 2022-06-06
SHENG KE LU SI SHENG WU JI SHU
sc-507208A-25 g
2-tert-Butylphenol,
88-18-6
25g
¥391.00 2023-07-11
Enamine
EN300-20955-2.5g
2-tert-butylphenol
88-18-6 95.0%
2.5g
$25.0 2025-03-21
Enamine
EN300-20955-10.0g
2-tert-butylphenol
88-18-6 95.0%
10.0g
$27.0 2025-03-21

2-tert-Butylphenol Productiemethode

Synthetic Routes 1

Reactievoorwaarden
Referentie
Product class: monohydric phenol, and corresponding phenolates - synthesis by rearrangement
Gonzalez-Bello, C.; et al, Science of Synthesis, 2007, 31, 319-330

Synthetic Routes 2

Reactievoorwaarden
1.1 Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
A Mild Anionic Method for Generating o-Quinone Methides: Facile Preparations of Ortho-Functionalized Phenols
Jones, Ryan M.; et al, Journal of Organic Chemistry, 2001, 66(10), 3435-3441

Synthetic Routes 3

Reactievoorwaarden
1.1 Solvents: Dimethyl sulfoxide
Referentie
Dioxygen activation by an organometallic Pd(II) precursor: formation of a Pd(IV)-OH complex and its C-O bond formation reactivity
Qu, Fengrui; et al, Chemical Communications (Cambridge, 2014, 50(23), 3036-3039

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Phenol Solvents: Chloroform
Referentie
Acidity effect in the regiochemical control of the alkylation of phenol with alkenes
Sartori, Giovanni; et al, Journal of the Chemical Society, 1997, (3), 257-260

Synthetic Routes 5

Reactievoorwaarden
Referentie
Oxygen atoms by microwave discharge: reaction with arenes
Zadok, Elazar; et al, Angewandte Chemie, 1980, 92(12), 1037-8

Synthetic Routes 6

Reactievoorwaarden
Referentie
Catalysis by 12-heteropolymolybdic acid. II. Friedel-Crafts-type reaction of aromatic compounds
Nomiya, Kenji; et al, Bulletin of the Chemical Society of Japan, 1980, 53(7), 2089-90

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Diphenylphosphine ,  Potassium tert-butoxide Solvents: Dimethylformamide ;  10 min, rt
1.2 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referentie
A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK
Pan, Wenjing; et al, Organic & Biomolecular Chemistry, 2021, 19(35), 7633-7640

Synthetic Routes 8

Reactievoorwaarden
1.1 Solvents: Chloroform
Referentie
Photochemistry of 3-Substituted Bicyclo[3.1.0]hex-3-en-2-ones. Regioselective Synthesis of Ortho-Substituted Phenols by Pauson-Khand Reaction
Marchueta, Iolanda; et al, Organic Letters, 2001, 3(20), 3197-3200

Synthetic Routes 9

Reactievoorwaarden
Referentie
Product class 1: monohydric phenols and corresponding phenolates - synthesis from nonaromatic precursors
Thomas, A. W., Science of Synthesis, 2007, 31, 337-401

Synthetic Routes 10

Reactievoorwaarden
1.1 Catalysts: 1-Butyl-3-methylimidazolium tosylate ;  3 h, 80 °C
Referentie
Application of ionic liquids as recyclable green catalysts for selective alkylation of phenol
Amirfirouzkouhi, Hamideh; et al, Separation and Purification Technology, 2018, 196, 132-139

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Boron trifluoride ,  Hydrofluoric acid ,  Hydrogen peroxide
Referentie
Oxyfunctionalization of hydrocarbons. 11. Hydroxylation of benzene and alkylbenzenes with hydrogen peroxide in hydrogen fluoride/boron trifluoride
Olah, George A.; et al, Journal of Organic Chemistry, 1981, 46(21), 4305-6

Synthetic Routes 12

Reactievoorwaarden
Referentie
Alkylation of phenols by aluminum alkoxides
Iyer, Padmini; et al, Indian Journal of Chemistry, 1978, (4), 321-2

Synthetic Routes 13

Reactievoorwaarden
1.1 Solvents: Ethanol ,  Water
Referentie
o-tert-Butylphenol
Hart, Harold, Journal of the American Chemical Society, 1949, 71, 1966-7

Synthetic Routes 14

Reactievoorwaarden
1.1 Catalysts: Phosphoric acid Solvents: Toluene ;  rt → 100 °C; 50 - 60 min, 95 - 100 °C; 100 °C → 125 °C; 3.5 h, 120 - 125 °C; 125 °C → 100 °C; 30 min, 100 °C
Referentie
Improvement of synthesis process of TBHO
Xiong, De-qin; et al, Huaxue Yu Nianhe, 2007, 29(6), 442-444

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Diphenylphosphine ,  Potassium tert-butoxide Solvents: Dimethylformamide ;  10 min, rt
1.2 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referentie
A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK
Pan, Wenjing; et al, Organic & Biomolecular Chemistry, 2021, 19(35), 7633-7640

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Diphenylphosphine ,  Potassium tert-butoxide Solvents: Dimethylformamide ;  10 min, rt
1.2 12 h, 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referentie
A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK
Pan, Wenjing; et al, Organic & Biomolecular Chemistry, 2021, 19(35), 7633-7640

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Phenol, gallium salt (3:1)
Referentie
Phenoxide compounds. III. tert-Butylation of phenols in the presence of phenoxides
Berny, Marie F., Bulletin de la Societe Chimique de France, 1969, (3), 973-6

Synthetic Routes 18

Reactievoorwaarden
Referentie
Thermal de-tert-butylation of 2,6-di-tert-butylphenol and its derivatives
Kun, O. B.; et al, Zhurnal Organicheskoi Khimii, 1984, 20(12), 2608-11

Synthetic Routes 19

Reactievoorwaarden
Referentie
Reaction of triphenylphosphine dibromide with o-tert-butylphenols
Lee, Donald G., Chemical Communications (London), 1968, (23), 1554-5

Synthetic Routes 20

Reactievoorwaarden
Referentie
Studies on selective preparation of aromatic compounds. XII. The selective reductive dehalogenation of some halophenols with zinc powder in basic and acidic media
Tashiro, Masashi; et al, Journal of Organic Chemistry, 1977, 42(5), 835-8

Synthetic Routes 21

Reactievoorwaarden
1.1 Reagents: Alumina ,  Silica Solvents: Dichloromethane
Referentie
Silica gel as an effective catalyst for the alkylation of phenols and some heterocyclic aromatic compounds
Kamitori, Yasuhiro; et al, Journal of Organic Chemistry, 1984, 49(22), 4161-5

Synthetic Routes 22

Reactievoorwaarden
Referentie
Alkylation of phenol with α-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts
Chaudhuri, Basab; et al, Industrial & Engineering Chemistry Research, 1991, 30(1), 227-31

Synthetic Routes 23

Reactievoorwaarden
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Water
1.3 Reagents: Trimethylamine oxide Solvents: Acetonitrile
1.4 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water
Referentie
Studies on the Chemistry of Manganese Tricarbonyl Cations of Phenol and Cresols
Seo, Hwimin; et al, Organometallics, 2002, 21(16), 3417-3425

2-tert-Butylphenol Raw materials

2-tert-Butylphenol Preparation Products

2-tert-Butylphenol Gerelateerde literatuur

Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:88-18-6)2-tert-Butylphenol
1691339
Zuiverheid:98%
Hoeveelheid:Company Customization
Prijs ($):Onderzoek